molecular formula C14H20ClN B3077425 [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride CAS No. 1048326-72-2

[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride

Cat. No. B3077425
CAS RN: 1048326-72-2
M. Wt: 237.77 g/mol
InChI Key: ZPKUITKZVIHSPR-UHFFFAOYSA-N
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Description

“[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride” is a chemical compound with the CAS Number: 1048326-72-2 . It has a molecular weight of 237.77 . The IUPAC name for this compound is 4-(4-methylphenyl)-1,6-heptadien-4-amine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N.ClH/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13;/h4-9H,1-2,10-11,15H2,3H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 237.77 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride is involved in various chemical reactions, such as the replacement of the internal chlorine atom in 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, which leads to the formation of corresponding 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. This reaction is significant due to the prototropic allyl rearrangement it undergoes (Potkin et al., 2002).

Building Blocks in Organic Synthesis

  • Allylic amines, such as the title compound, are important building blocks for synthesizing amino acids, alkaloids, and therapeutic agents. They have been used in the synthesis of monoamine oxidase inhibitors, which are crucial for developing drugs to treat Parkinson’s disease (Ventura & Taylor, 2014).

Catalysis and Enantioselective Synthesis

  • The compound plays a role in Ir-catalyzed allylic aminations, facilitating the enantioselective synthesis of cyclic beta-amino alcohol derivatives. These derivatives are key intermediates in synthesizing various compounds and highlight the compound's significance in catalytic processes (Lee et al., 2007).

Structural and Spectroscopic Analysis

  • Research involving the derivatives of this compound contributes to the understanding of molecular structures, as exemplified by studies involving crystallographic and spectroscopic techniques (Jebas et al., 2013).

Intermediate in Pharmaceutical Synthesis

  • As an intermediate in pharmaceutical synthesis, the compound has been used in the preparation of premafloxacin, an antibiotic important for treating pathogens of veterinary importance. This showcases its utility in developing novel pharmaceuticals (Fleck et al., 2003).

Synthesis of Functionalized Compounds

  • The compound is instrumental in synthesizing differently functionalized cyclopentenediones. These reactions showcase the compound's versatility in producing various functionalized organic compounds (Egorov et al., 2019).

Role in Antitumor Activity Research

  • Studies have explored the synthesis of derivatives of this compound for testing their antitumor activity, thus contributing to cancer research (Isakhanyan et al., 2016).

Safety and Hazards

For safety information and hazards related to “[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(4-methylphenyl)hepta-1,6-dien-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13;/h4-9H,1-2,10-11,15H2,3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUITKZVIHSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)(CC=C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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